molecular formula C10H11BrN2O3 B13164274 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol

3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol

Cat. No.: B13164274
M. Wt: 287.11 g/mol
InChI Key: HBZDDRGNPFQUQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by nitration to introduce the nitro group. The amino group is then introduced through a substitution reaction. The final step involves the formation of the cyclobutane ring under specific conditions, such as the use of a strong base or a cyclization agent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate multiple biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-chloro-4-nitrophenyl)cyclobutan-1-ol
  • 3-Amino-3-(2-fluoro-4-nitrophenyl)cyclobutan-1-ol
  • 3-Amino-3-(2-iodo-4-nitrophenyl)cyclobutan-1-ol

Uniqueness

3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

3-amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H11BrN2O3/c11-9-3-6(13(15)16)1-2-8(9)10(12)4-7(14)5-10/h1-3,7,14H,4-5,12H2

InChI Key

HBZDDRGNPFQUQI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=C(C=C(C=C2)[N+](=O)[O-])Br)N)O

Origin of Product

United States

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